Rhonite

Description

Structure

2D Structure

3D Structure

Properties

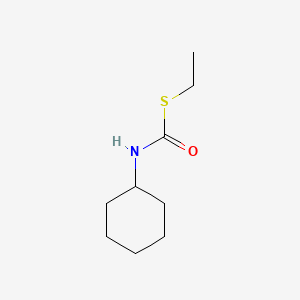

IUPAC Name |

S-ethyl N-cyclohexylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNUCLJJWUUKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186339 | |

| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32666-97-0 | |

| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032666970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Composition and Formula of Rhodonite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodonite, a manganese inosilicate mineral, is a member of the pyroxenoid group, characterized by a complex chemical composition and a triclinic crystal structure. Its generalized chemical formula is often cited as (Mn,Fe,Mg,Ca)SiO₃, highlighting the common isomorphic substitutions that occur within its crystal lattice.[1] However, a more precise structural formula, CaMn₃Mn[Si₅O₁₅], better represents the ordered arrangement of cations in the distinct crystallographic sites. This guide provides a comprehensive overview of the chemical composition of rhodonite, including its solid solution series, common impurities, and the advanced analytical techniques used for its characterization. Detailed experimental protocols for Electron Probe Microanalysis (EPMA), X-ray Diffraction (XRD), and Raman Spectroscopy are provided, along with a visual representation of the rhodonite group mineral relationships and a typical analytical workflow.

Chemical Composition and Formula

Rhodonite is primarily a manganese silicate, with the ideal formula MnSiO₃. However, natural rhodonite samples almost always exhibit substitutions of manganese (Mn²⁺) by other divalent cations, most notably iron (Fe²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺).[1] In some cases, zinc (Zn²⁺) can also be a significant substituent.[2]

The crystal structure of rhodonite consists of single silicate chains with a five-tetrahedra repeat, which distinguishes it from other pyroxenoids like pyroxmangite (seven-tetrahedra repeat). This structure contains five distinct cation sites (M1-M5), which accommodate the divalent cations. The distribution of these cations within the M-sites leads to the formation of a solid solution series and distinct mineral species within the rhodonite group.

The International Mineralogical Association (IMA) has approved a nomenclature for the rhodonite group based on the dominant cation in the M4 and M5 sites. The three approved end-member species are:

-

Rhodonite: CaMn₃Mn[Si₅O₁₅]

-

Ferrorhodonite: CaMn₃Fe[Si₅O₁₅]

-

Vittinkiite: MnMn₃Mn[Si₅O₁₅]

The presence and relative abundance of these substituting cations significantly influence the physical and optical properties of rhodonite, including its characteristic rose-pink color, which can be modified by the presence of iron and other elements.

Quantitative Compositional Data

The chemical composition of rhodonite varies depending on its geological origin. The following table summarizes representative quantitative data from Electron Probe Microanalysis (EPMA) of rhodonite samples from various localities. The data is presented in weight percent (wt%) of the constituent oxides.

| Oxide | Sample 1: Franklin, USA | Sample 2: Broken Hill, Australia | Sample 3: Maloe Sedel'nikovskoe, Russia | Sample 4: Balmat, USA (Mg-rich) |

| SiO₂ | 46.23 | 47.50 | 47.0 | 47.98 |

| MnO | 38.65 | 33.60 | 46.9 | 36.41 |

| FeO | 2.89 | 10.50 | 1.6 | 0.22 |

| MgO | 0.55 | 0.20 | 0.6 | 7.21 |

| CaO | 6.87 | 5.80 | 5.3 | 6.45 |

| ZnO | 4.51 | - | - | - |

| Total | 99.70 | 97.60 | 101.4 | 98.27 |

Data compiled from Shchipalkina et al. (2019).

Experimental Protocols for Chemical Characterization

Accurate determination of the chemical composition of rhodonite requires sophisticated analytical techniques. The following sections detail the experimental protocols for the most commonly employed methods.

Electron Probe Microanalysis (EPMA)

EPMA is the primary technique for obtaining quantitative chemical analyses of rhodonite at the micron scale.

4.1.1 Sample Preparation

-

Mounting: Rhodonite fragments or single crystals are mounted in epoxy resin discs (typically 25 mm or 32 mm in diameter).

-

Grinding and Polishing: The mounted samples are ground using a series of progressively finer abrasive papers to expose a flat surface. This is followed by polishing with diamond pastes of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) to achieve a mirror-like, scratch-free surface. A final polish with a colloidal silica suspension may be used for optimal surface quality.

-

Cleaning: The polished samples are thoroughly cleaned in an ultrasonic bath with deionized water or ethanol to remove any polishing residue.

-

Carbon Coating: A thin, uniform layer of high-purity carbon (typically 20-30 nm) is deposited onto the sample surface using a carbon coater. This conductive layer is necessary to dissipate the electron beam charge during analysis.

4.1.2 Analytical Conditions

-

Instrument: A wavelength-dispersive (WDS) electron probe microanalyzer is used.

-

Accelerating Voltage: 15 kV is a typical accelerating voltage for silicate analysis.

-

Beam Current: A focused beam current of 10-20 nA is commonly used.

-

Beam Diameter: A beam diameter of 1-5 µm is standard for analyzing homogenous mineral grains. For beam-sensitive areas, a broader beam may be used.

-

Counting Times: Peak counting times of 20-40 seconds and background counting times of 10-20 seconds on each side of the peak are typical.

-

Standards: The following standards are commonly used for calibration:

-

Si, Ca: Wollastonite (CaSiO₃)

-

Mn: Rhodonite (MnSiO₃) or pure Mn metal

-

Fe: Fayalite (Fe₂SiO₄) or pure Fe metal

-

Mg: Periclase (MgO) or Diopside (CaMgSi₂O₆)

-

Zn: Gahnite (ZnAl₂O₄) or pure Zn metal

-

-

Data Correction: Raw X-ray intensity data is corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or a Φ(ρz) correction procedure.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present and to determine the unit cell parameters, which can provide information about the chemical composition.

4.2.1 Sample Preparation

-

Grinding: A representative sample of rhodonite is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

4.2.2 Data Acquisition

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Scan Range: A 2θ scan range of 5° to 70° is typically sufficient to cover the major diffraction peaks of rhodonite.

-

Step Size and Dwell Time: A step size of 0.02° 2θ and a dwell time of 1-2 seconds per step are common.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (d-spacings) and relative intensities to a reference database, such as the International Centre for Diffraction Data (ICDD) database, to confirm the identity of rhodonite and any associated minerals. Rietveld refinement can be used for quantitative phase analysis and to refine the unit cell parameters.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the silicate structure and can be used to identify rhodonite and distinguish it from other pyroxenoids.

4.3.1 Sample Preparation

A polished thin section or a single crystal of rhodonite can be used. No special preparation is typically required.

4.3.2 Data Acquisition

-

Instrument: A Raman microscope equipped with a laser source, a spectrometer, and a CCD detector.

-

Laser Excitation: A 514.5 nm or 633 nm laser is commonly used.[3]

-

Laser Power: The laser power is kept low (typically <5 mW) to avoid sample damage.

-

Spectral Range: A spectral range of 100 to 1200 cm⁻¹ is typically scanned to cover the characteristic Raman bands of rhodonite.

-

Acquisition Time and Accumulations: Multiple acquisitions are typically averaged to improve the signal-to-noise ratio.

-

Data Analysis: The positions and relative intensities of the Raman bands are compared to reference spectra for rhodonite. The characteristic bands for rhodonite include strong peaks around 667 cm⁻¹ and in the 900-1100 cm⁻¹ region, which correspond to Si-O bending and stretching vibrations, respectively.[4][5]

Visualizations

Rhodonite Group Mineral Relationships

The following diagram illustrates the chemical relationships between the three end-members of the rhodonite group based on the dominant cations in the M4 and M5 crystallographic sites.

Experimental Workflow for Rhodonite Characterization

The following diagram outlines a typical workflow for the comprehensive chemical and structural characterization of a rhodonite sample.

References

An In-depth Technical Guide to the Physical and Optical Properties of Rhodonite for Mineralogy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodonite, a manganese inosilicate mineral and member of the pyroxenoid group, is a subject of interest in various scientific fields due to its distinct crystallographic, physical, and optical properties.[1] Its name, derived from the Greek word "rhodon" (rose), alludes to its characteristic rose-pink to reddish color.[2][3][4] This guide provides a comprehensive overview of the physical and optical characteristics of rhodonite, intended for mineralogy studies. It includes detailed experimental protocols for property determination and quantitative data presented for comparative analysis.

Chemical Composition and Crystal Structure

Rhodonite's generalized chemical formula is (Mn, Fe, Mg, Ca)SiO₃, indicating that manganese is often substituted by iron, magnesium, and calcium.[1][5] More specifically, its structural formula can be represented as CaMn₃Mn[Si₅O₁₅].[2][6][7] Rhodonite crystallizes in the triclinic crystal system, belonging to the pinacoidal (1) crystal class.[1][2] This crystal system is characterized by three unequal axes with oblique angles of intersection.[2] The inosilicate structure of rhodonite consists of repeating chains of five silica tetrahedra.[1]

Variations in chemical composition can lead to different varieties of rhodonite. For instance, "bustamite" is a grayish-brown variety containing up to 20% calcium oxide, while "fowlerite" is a zinc-bearing variety with up to 7% zinc oxide.[1][5]

Physical Properties of Rhodonite

The key physical properties of rhodonite are summarized in the table below, followed by detailed experimental methodologies for their determination.

| Property | Value/Description |

| Color | Rose-pink to brownish-red, also gray and yellow. Often with black veins or dendrites of manganese oxides.[1][2][8] |

| Streak | White[1][8] |

| Luster | Vitreous to pearly (on cleavage surfaces)[1][2][9] |

| Hardness (Mohs) | 5.5 - 6.5[1][2][9] |

| Specific Gravity | 3.57 - 3.76[1][8] |

| Cleavage | Perfect on {110} and {110}, forming angles of nearly 92.5°; good on {001}.[1][10] |

| Fracture | Conchoidal to uneven[1] |

| Diaphaneity | Transparent to translucent[1][9] |

| Crystal Habit | Commonly massive, granular, or cleavable masses; tabular crystals are rare.[1][2][10] |

Experimental Protocols for Determining Physical Properties

Objective: To determine the relative resistance of rhodonite to scratching using the Mohs hardness scale.

Methodology (Scratch Test):

-

Specimen Preparation: Ensure the rhodonite sample is clean and has a smooth, unaltered surface for testing.

-

Testing Tools: A set of standard minerals from the Mohs scale (e.g., apatite - hardness 5, orthoclase - hardness 6) and common objects of known hardness (e.g., a steel nail or knife blade ~5.5, a piece of quartz - hardness 7) are required.[11][12]

-

Procedure:

-

Attempt to scratch the surface of the rhodonite specimen with an object of known hardness, starting with a softer object and progressing to harder ones.

-

Apply firm pressure to create a scratch.[11]

-

Examine the surface for a groove. A true scratch will be a distinct groove, not just a trail of powder from the testing tool.[11]

-

If the tool scratches the rhodonite, the rhodonite is softer than the tool.

-

If the rhodonite scratches the tool, the rhodonite is harder.

-

By bracketing the hardness between minerals that it can and cannot scratch, its position on the Mohs scale can be determined.

-

Objective: To determine the ratio of the density of rhodonite to the density of a reference substance, typically water.

Methodology (Hydrostatic Weighing):

-

Equipment: A digital scale with a suspension hook and a beaker of water.

-

Procedure:

-

Weigh the dry rhodonite sample in the air and record its mass (M_air).

-

Suspend the sample from the scale's hook using a thin thread and fully immerse it in the beaker of water, ensuring it does not touch the sides or bottom.

-

Record the apparent mass of the sample while submerged in water (M_water).

-

The specific gravity (SG) is calculated using the formula: SG = M_air / (M_air - M_water)

-

Objective: To observe and describe the tendency of rhodonite to break along specific planes of weakness.

Methodology (Visual Inspection and Measurement):

-

Specimen Examination: Carefully examine a broken or cleaved sample of rhodonite.

-

Identify Cleavage Planes: Look for flat, reflective surfaces that occur repeatedly and are parallel to each other.[1]

-

Determine the Number of Cleavage Directions: Count the number of non-parallel sets of cleavage planes.

-

Measure Cleavage Angles: If multiple cleavage directions are present, use a contact goniometer to measure the angles between the cleavage planes.[6] This is a critical step in distinguishing rhodonite from minerals with similar appearances.

Optical Properties of Rhodonite

The optical properties of rhodonite are essential for its identification in thin sections using a petrographic microscope. These properties are summarized in the table below.

| Property | Value/Description |

| Optical Class | Biaxial (+)[1][8] |

| Refractive Indices | nα = 1.711 - 1.738nβ = 1.714 - 1.741nγ = 1.724 - 1.751[1][8] |

| Birefringence (δ) | 0.013[1][8] |

| 2V Angle (Optic Angle) | 58° - 73° (measured)[1][8] |

| Pleochroism | Weak; yellowish-red to pinkish-red to pale yellowish-red.[1][10] |

| Extinction | Inclined[13] |

| Extinction Angle | X ∧ a ≈ 5°; Y ∧ b ≈ 20°; Z ∧ c ≈ 25°[8] |

Experimental Protocols for Determining Optical Properties

The determination of optical properties requires the preparation of a standard petrographic thin section (30 micrometers thick) and the use of a polarizing microscope.[2][9]

-

Cutting and Mounting: A small slab of the rhodonite-bearing rock is cut and mounted onto a glass slide using epoxy.[14]

-

Grinding and Polishing: The mounted slab is ground down to the standard thickness of 30 micrometers.[2][9] The thickness is often monitored by observing the interference colors of a known mineral like quartz.[2]

-

Cover Slip Application: A cover slip is placed over the thin section with a mounting medium.

Objective: To measure the refractive indices of rhodonite.

Methodology (Immersion Method with Becke Line Test):

-

Equipment: Polarizing microscope, calibrated immersion oils of known refractive indices.

-

Procedure:

-

Place a small fragment of rhodonite on a glass slide and immerse it in an oil of known refractive index.

-

View the fragment in plane-polarized light.

-

Lower the microscope stage (or raise the objective). A bright line, the Becke line, will move into the medium with the higher refractive index.

-

By using a series of immersion oils, the refractive index of the rhodonite can be bracketed. When the Becke line is no longer visible, the refractive index of the mineral matches that of the oil.

-

For anisotropic minerals like rhodonite, this procedure is repeated with the polarizer inserted to determine the different refractive indices corresponding to the different vibration directions within the crystal.

-

Objective: To determine the maximum difference between the refractive indices of rhodonite.

Methodology (Interference Colors):

-

Procedure:

-

Observe the rhodonite thin section under cross-polarized light.

-

Rotate the stage to find the position of maximum brightness. The color observed is the interference color.

-

Using a Michel-Lévy chart, the birefringence can be estimated by correlating the interference color with the known thickness of the thin section (30 µm).

-

Objective: To observe the change in color of rhodonite as it is rotated in plane-polarized light.

Methodology (Microscopic Observation):

-

Procedure:

-

View the rhodonite thin section in plane-polarized light.

-

Rotate the microscope stage and observe any changes in the color or absorption of light by the mineral.[15]

-

The range of colors observed constitutes the pleochroic formula.

-

Objective: To measure the angle between a crystallographic direction (like a cleavage trace) and the extinction position of the mineral.

Methodology (Microscopic Measurement):

-

Procedure:

-

View the rhodonite thin section under cross-polarized light.

-

Identify a prominent crystallographic feature, such as a cleavage trace.

-

Align this feature with one of the crosshairs in the eyepiece and note the reading on the rotating stage.

-

Rotate the stage until the mineral grain becomes extinct (appears black). Note the new reading on the stage.

-

The difference between the two readings is the extinction angle.[15] Since rhodonite is triclinic, it will exhibit inclined extinction.[13]

-

Interrelationship of Rhodonite's Properties

The physical and optical properties of rhodonite are direct consequences of its underlying chemical composition and crystal structure. The following diagram illustrates these fundamental relationships.

Conclusion

This technical guide has provided a detailed examination of the physical and optical properties of rhodonite, complete with methodologies for their experimental determination. The tabulated data offers a clear and concise reference for researchers and scientists. Understanding these properties is fundamental for the accurate identification of rhodonite and for comprehending its formation and behavior in various geological and potentially, biomedical contexts. The interconnectedness of its chemical composition, crystal structure, and observable properties underscores the importance of a holistic approach in mineralogical studies.

References

- 1. geo.libretexts.org [geo.libretexts.org]

- 2. A Brief Introduction on Thin Section Preparation [nationalpetrographic.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. m.youtube.com [m.youtube.com]

- 5. How to Find and Determine the Specific Gravity of a Rock - 911Metallurgist [911metallurgist.com]

- 6. Mineral Identification Key Cleavage [minsocam.org]

- 7. mindat.org [mindat.org]

- 8. science.smith.edu [science.smith.edu]

- 9. Thin Section Preparation in Petrography: Step-by-Step Overview - Metkon [metkon.com]

- 10. Mineral Study Guide - Cleavage [omg.georockme.com]

- 11. How to Test Hardness of a Mineral: 10 Steps (with Pictures) [wikihow.com]

- 12. Mohs Hardness Scale (U.S. National Park Service) [nps.gov]

- 13. Optical mineralogy: Some terminology - Geological Digressions [geological-digressions.com]

- 14. struers.com [struers.com]

- 15. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

The Rose of the Rock: A Technical Guide to the Geological Occurrence and Formation of Rhodonite Deposits

For Immediate Release

This technical guide provides a comprehensive overview of the geological processes governing the formation of rhodonite (MnSiO₃) deposits. It is intended for researchers, geoscientists, and materials scientists interested in the mineralogy, geochemistry, and genesis of manganese silicate systems. This document details the primary geological settings for rhodonite, outlines the physicochemical conditions of its formation, and describes the analytical methodologies used in its study.

Introduction to Rhodonite

Rhodonite is a manganese inosilicate mineral belonging to the pyroxenoid group, characterized by its striking rose-pink to reddish-brown coloration, which is often interlaced with black dendritic veins of manganese oxides.[1][2] Its chemical formula is generally expressed as (Mn,Fe,Mg,Ca)SiO₃, indicating that manganese is frequently substituted by divalent cations such as iron, magnesium, and calcium.[2][3] This substitution influences its physical properties and coloration. Rhodonite crystallizes in the triclinic system and is valued both as a gemstone and, in massive occurrences, as a minor ore of manganese.[1][4] Understanding the geological environments and formational pathways of rhodonite is crucial for mineral exploration and for reconstructing the geochemical history of manganese-rich terranes.

Geological Occurrence and Deposit Types

Rhodonite deposits are globally distributed, with significant occurrences in Russia (Ural Mountains), Australia (Broken Hill), Sweden, Peru, Canada, and the United States.[3] The formation of rhodonite is predominantly associated with manganese-rich geological settings and can be classified into three primary types of deposits: metamorphic, metasomatic (skarn), and hydrothermal.[2][5]

Metamorphic Deposits

Metamorphic deposits are the most common source of rhodonite.[2][3] These deposits form through the regional or contact metamorphism of pre-existing manganese-rich sedimentary rocks or manganese carbonate deposits.[3] During metamorphism, increasing temperature and pressure cause the recrystallization of primary manganese minerals, leading to the formation of rhodonite through reactions with silica.[3]

Metasomatic (Skarn) Deposits

Rhodonite is a characteristic mineral in manganese skarns.[6] These deposits form at the contact zone between silica-rich magmatic intrusions (such as granites) and manganese-bearing carbonate country rocks (e.g., limestone containing rhodochrosite).[6] Hot, silica-rich fluids emanating from the magma infiltrate the carbonate rocks, triggering a chemical reaction—metasomatism—that replaces the host rock with a suite of calc-silicate and manganese-silicate minerals, including rhodonite.[6] The JingFenCui deposit in Beijing is a typical example of a manganese skarn deposit.[6]

Hydrothermal Deposits

Rhodonite can also precipitate from manganese- and silica-bearing hydrothermal fluids circulating through fractures and veins in various rock types.[3] These fluids, often of magmatic origin, cool and depressurize as they ascend, leading to the deposition of rhodonite and associated minerals in open spaces.[3] These occurrences may be secondary, forming after the primary rock formation.[3]

Physicochemical Conditions and Geochemistry of Formation

The formation of rhodonite is governed by specific physicochemical conditions, including temperature, pressure, and the chemical composition of the parent rocks and interacting fluids. While specific P-T conditions vary by deposit, geothermobarometry of associated mineral assemblages provides insight into the formation environment. The stability of rhodonite is also closely linked to its polymorph, pyroxmangite, which is the high-pressure, low-temperature equivalent of MnSiO₃.[5][7]

Recent experimental studies on synthetic rhodonite have shown that it undergoes a second-order phase transition at approximately 10.9 GPa, though it remains crystalline up to at least 35 GPa, providing insights into its stability in deep Earth conditions.[5][8] In skarn deposits, fluid inclusion studies suggest that rhodonite formation is associated with high-temperature (>500°C) and high-salinity (>40 wt% T.D.S.) fluids, with temperatures generally decreasing over time and distance from the fluid source.[4]

The geochemistry of rhodonite provides valuable information about its origin. For instance, in the Luziyuan Pb-Zn skarn deposit, rhodonite is enriched in zinc (up to 2117 ppm), and a positive correlation between Zn and MnO suggests formation from magmatic fluids, making it a potential indicator mineral for Zn exploration.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for rhodonite from various geological settings.

| Parameter | Metamorphic/Hydrothermal | Skarn (Luziyuan Deposit, China)[9] | Skarn (JingFenCui Deposit, China)[6] |

| Formation Temperature | Generally high, can exceed 500°C in some hydrothermal systems[4] | High, associated with magmatic fluids | High, associated with contact metasomatism |

| Formation Pressure | Variable; pyroxmangite is the high-P polymorph[5][7] | 0.5 - 1.5 kbar (typical for W-skarns)[4] | Not specified |

| MnO (wt%) | Variable | 34.7 - 43.0 | 46.62 - 47.18 |

| FeO (wt%) | Variable | 1.07 - 6.08 | 5.62 - 6.32 |

| CaO (wt%) | Variable | Not specified | 4.61 - 7.62 |

| MgO (wt%) | Variable | Not specified | 1.37 - 3.10 |

| SiO₂ (wt%) | Variable | Not specified | 38.59 - 38.75 |

| Zn (ppm) | Typically low | 536 - 2117 | Not specified |

| Cu (ppm) | Typically low | Low | Not specified |

| Associated Fluids | Hydrothermal fluids, metamorphic fluids | High-salinity (>40 wt% T.D.S.), magmatic-hydrothermal fluids[4] | Ore-forming fluids from deep magmatic rocks |

Formation Pathway Visualization

The formation of a typical metasomatic (skarn) rhodonite deposit involves a sequence of geological events, from the intrusion of magma to the metasomatic replacement of carbonate host rock.

Experimental and Analytical Protocols

The characterization of rhodonite deposits and the determination of their formation conditions rely on several key analytical techniques. Detailed protocols for these methods are essential for reproducible and accurate results.

Electron Probe Microanalysis (EPMA)

EPMA is used for the quantitative chemical analysis of major and minor elements in rhodonite at a micrometer scale.[10][11]

Methodology:

-

Sample Preparation: A doubly polished thin section or an epoxy grain mount of the rhodonite-bearing rock is prepared. The surface must be flat and free of scratches. The sample is then coated with a thin layer of carbon to ensure electrical conductivity under the electron beam.[11]

-

Instrument Setup:

-

Instrument: CAMECA SX-100 or similar electron microprobe.[12]

-

Accelerating Voltage: 15 kV is typically used for silicate analysis.[13]

-

Beam Current: A stabilized beam current of 10-20 nA is common.

-

Beam Size: A focused beam of 1-2 microns is used for spot analyses. For beam-sensitive phases, the beam may be rastered over a small area (e.g., 3x3 µm) to minimize sample damage.[13]

-

-

Analysis:

-

Spectrometers: Wavelength-Dispersive Spectrometers (WDS) are used for their high precision and low detection limits.[10]

-

Standards: Well-characterized natural or synthetic materials are used for calibration. For rhodonite analysis, typical standards include: rhodonite (for Mn), diopside (for Si, Ca, Mg), and fayalite (for Fe).[14]

-

Data Acquisition: X-ray counts for each element are collected on both the standard and the unknown sample for a set time (e.g., 20-30 seconds for peak, 10-15 seconds for background).

-

-

Data Correction: Raw X-ray intensity data are corrected for matrix effects (ZAF corrections: Atomic Number, Absorption, and Fluorescence) to yield quantitative elemental concentrations.[10]

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is employed to determine the in-situ concentrations of trace elements and rare earth elements (REE) in rhodonite, which are crucial for petrogenetic studies.[15][16]

Methodology:

-

Sample Preparation: A polished thick section or grain mount is used, identical to EPMA preparation but without the conductive coat.

-

Instrument Setup:

-

Laser System: A 193 nm ArF excimer laser or 213 nm Nd:YAG laser is commonly used.[3][17]

-

Ablation Parameters: Typical parameters for silicate analysis include a spot size of 25-40 µm, a laser repetition rate of 5-10 Hz, and an energy density (fluence) of 5-10 J/cm².[3][17]

-

Carrier Gas: High-purity Helium (He) is used to transport the ablated aerosol from the sample chamber to the ICP-MS, where it is mixed with Argon (Ar).[17]

-

ICP-MS: A quadrupole or sector-field ICP-MS is used for mass analysis.

-

-

Analysis:

-

Calibration: An external standard, typically a silicate glass of known composition (e.g., NIST SRM 610/612), is analyzed repeatedly during the analytical session.[15][17]

-

Internal Standard: An element with a known concentration in the sample, determined independently by EPMA (e.g., Si or Ca), is used to correct for variations in ablation yield and instrument drift.[15]

-

Data Acquisition: Each analysis consists of measuring the gas background, followed by ablating the sample and measuring the time-resolved signal for all specified isotopes.[17]

-

-

Data Reduction: Specialized software is used to subtract the background, select the signal interval, and calculate concentrations by normalizing to the internal standard and calibrating against the external standard.

Fluid Inclusion Microthermometry

This technique analyzes microscopic fluid-filled cavities within rhodonite (or more commonly, in associated transparent minerals like quartz) to determine the temperature and salinity of the fluids from which the minerals precipitated.[18]

Methodology:

-

Sample Preparation: Doubly polished thick sections (wafers), approximately 100-200 µm thick, are prepared to allow for clear observation of the inclusions without overlapping.[18] The wafers must not be overheated during preparation to avoid damaging the inclusions.

-

Petrographic Analysis: A detailed petrographic study is first conducted to classify inclusions as primary (trapped during crystal growth), secondary (trapped in healed fractures), or pseudosecondary. Only primary inclusions provide direct information about the mineral-forming fluid.

-

Microthermometric Analysis:

-

Instrument: A heating-freezing stage (e.g., Linkam THMSG600) mounted on a petrographic microscope.[19] The stage must be calibrated using synthetic fluid inclusion standards with known melting points.

-

Freezing Run: The sample is cooled (typically to below -100°C) to freeze the fluid. It is then slowly warmed to measure key phase transition temperatures:

-

First Ice Melting Temperature (Te): Provides information on the salt system (e.g., H₂O-NaCl vs. H₂O-NaCl-CaCl₂).

-

Final Ice Melting Temperature (Tm): Used to calculate the bulk salinity of the fluid in weight percent NaCl equivalent.

-

-

Heating Run: The sample is heated from room temperature until the vapor bubble disappears and the inclusion homogenizes into a single fluid phase. This Homogenization Temperature (Th) represents the minimum trapping temperature of the fluid.[18]

-

-

Data Interpretation: The collected Th and salinity data are used to construct isochores (lines of constant density) in P-T space. If an independent pressure estimate is available, the true trapping temperature can be determined.[18]

Conclusion

The formation of rhodonite deposits is a complex process intrinsically linked to the metamorphism and metasomatism of manganese-rich protoliths. Occurring primarily in metamorphic, skarn, and hydrothermal settings, its genesis provides a window into the P-T-X conditions of crustal fluid-rock interaction. The application of modern analytical techniques such as EPMA, LA-ICP-MS, and fluid inclusion microthermometry allows for a detailed quantitative reconstruction of these conditions. This guide serves as a foundational resource for professionals engaged in the study of manganese silicate mineralogy and the exploration for associated economic deposits.

References

- 1. The Influence of Pressure on Rhodochrosite Phase Stability [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. EJM - Quantification of major and trace elements in fluid inclusions and gas bubbles by laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) with no internal standard: a new method [ejm.copernicus.org]

- 7. mindat.org [mindat.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrothermal Synthesis - Gemstone Buzz [gemstonebuzz.com]

- 10. Electron probe microanalysis - Wikipedia [en.wikipedia.org]

- 11. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 12. geology.sk [geology.sk]

- 13. jsg.utexas.edu [jsg.utexas.edu]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. semineral.es [semineral.es]

- 19. Fluid Inclusion Analysis — Linkam Scientific [linkam.co.uk]

An In-depth Technical Guide to the Rhodonite Group Minerals and their Classification

Abstract

The rhodonite mineral group, a subset of the pyroxenoid class of inosilicates, is characterized by its manganese-rich composition and triclinic crystal structure. This technical guide provides a comprehensive overview of the classification, crystal chemistry, and physical properties of the officially recognized members of the rhodonite group: rhodonite, ferrorhodonite, and vittinkiite. Additionally, this document explores other closely related pyroxenoids, such as the babingtonite and nambulite subgroups, which share structural similarities but are classified separately. Detailed tables of quantitative data are presented for comparative analysis, alongside standardized experimental protocols for mineral characterization. Logical and structural relationships are illustrated through diagrams rendered in the DOT language for clarity.

Introduction to Pyroxenoids and the Rhodonite Group

Silicate minerals are the most abundant group of minerals in the Earth's crust. Among them, inosilicates, or "chain" silicates, are characterized by tetrahedra linked in single or double chains. The pyroxenoids are a specific class of inosilicates that, like the more common pyroxenes, possess single chains of silica tetrahedra. However, the tetrahedral chains in pyroxenoids are more "kinked" or twisted than those in pyroxenes, leading to a longer repeat unit along the chain and typically resulting in lower, triclinic symmetry.

The rhodonite group is a key family within the pyroxenoids. According to the nomenclature accepted by the International Mineralogical Association (IMA), the rhodonite group proper consists of three approved mineral species defined by cation occupancy at specific sites within the crystal structure. The generalized structural formula for the rhodonite group is VIIM(5)VIM(1)VIM(2)VIM(3)VIM(4)[Si5O15] . The classification is based on the dominant cations at the M(5) and M(4) sites.

Classification and Members of the Rhodonite Group

The formal rhodonite group is defined by minerals with a 5-periodic single chain structure and the general formula M(5)A M(1–3)B3 M(4)C[Si5O15], where B is always Mn2+. The species are distinguished by the dominant cations at the A (M5) and C (M4) sites.

-

Rhodonite : Defined by Calcium (Ca) at the M(5) site and Manganese (Mn2+) at the M(4) site. Its end-member formula is CaMn3Mn[Si5O15] or CaMn4[Si5O15] .

-

Ferrorhodonite : Defined by Calcium (Ca) at the M(5) site and Iron (Fe2+) as the dominant cation at the M(4) site. Its end-member formula is CaMn3Fe[Si5O15] .

-

Vittinkiite : Defined by Manganese (Mn2+) at the M(5) site and Manganese (Mn2+) at the M(4) site. Its end-member formula is MnMn3Mn[Si5O15] or Mn5[Si5O15] .

Historically, the term "rhodonite" was also used more broadly, with varieties named based on significant elemental substitutions, such as Fowlerite , a zinc-bearing variety. While not an officially recognized species, Fowlerite is a notable variety of rhodonite found at Franklin, New Jersey.

The classification hierarchy is visualized in the diagram below.

Quantitative Data of Rhodonite Group Minerals

The following table summarizes the key quantitative properties of the officially recognized rhodonite group minerals. All crystallize in the triclinic system (Space Group P-1).

| Property | Rhodonite | Ferrorhodonite | Vittinkiite |

| Ideal Formula | CaMn4[Si5O15] | CaMn3Fe[Si5O15] | Mn5[Si5O15] |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Mohs Hardness | 5.5 – 6.5 | Data not available | Data not available |

| Specific Gravity | 3.57 – 3.76 | ~3.71 (Calculated) | Data not available |

| Color | Rose-red, pink, brownish-red | Brownish-red | Pinkish-red |

| Luster | Vitreous to pearly | Vitreous | Vitreous |

| Refractive Index | nα = 1.711–1.738nβ = 1.714–1.741nγ = 1.724–1.751 | Data not available | Data not available |

| Birefringence | δ = 0.013 | Data not available | Data not available |

Related Pyroxenoid Subgroups

Other minerals, while structurally related to rhodonite as 5-periodic chain pyroxenoids, are classified into their own groups based on distinct chemical compositions.

Babingtonite Group

The babingtonite group minerals are calcium silicates where Fe(III) completely replaces aluminum. Members include:

-

Babingtonite : Ca2Fe2+Fe3+Si5O14(OH)

-

Manganbabingtonite : Ca2Mn2+Fe3+Si5O14(OH)

| Property | Babingtonite | Manganbabingtonite |

| Ideal Formula | Ca2Fe2+Fe3+Si5O14(OH) | Ca2Mn2+Fe3+Si5O14(OH) |

| Crystal System | Triclinic | Triclinic |

| Mohs Hardness | 5.5 – 6.0 | 6.5 - 7.0 |

| Specific Gravity | 3.34 – 3.37 | 3.45 – 3.59 |

| Color | Dark green to black | Dark greenish-black |

| Refractive Index | nα = 1.700nβ = 1.710nγ = 1.725 | nα = 1.716nβ = 1.730nγ = 1.746 |

Nambulite-Natronambulite Series

This series is characterized by the presence of lithium and/or sodium.

-

Nambulite : (Li,Na)Mn4Si5O14(OH)

-

Natronambulite : (Na,Li)(Mn,Ca)4Si5O14OH

-

Marsturite : NaCaMn3Si5O14(OH)

| Property | Nambulite | Natronambulite | Marsturite |

| Ideal Formula | LiMn4Si5O14(OH) | NaMn4Si5O14(OH) | NaCaMn3Si5O14(OH) |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Mohs Hardness | 6.5 | 5.5 - 6.0 | 6.0 |

| Specific Gravity | 3.51 – 3.55 | 3.50 – 3.51 | 3.46 |

| Color | Reddish-brown, orange | Pinkish orange | White, light pink |

| Refractive Index | nα=1.707, nβ=1.710, nγ=1.730 | nα=1.706, nβ=1.710, nγ=1.730 | nα=1.686, nβ=1.691, nγ=1.708 |

Experimental Protocols for Characterization

The accurate classification of rhodonite group minerals and related pyroxenoids requires a combination of analytical techniques to determine their crystal structure, chemical composition, and optical properties.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure, unit-cell parameters, and space group, confirming the mineral belongs to the triclinic pyroxenoid structure type. Methodology:

-

Sample Preparation: A small, single-crystal fragment is carefully selected and mounted on a goniometer head. Alternatively, a powdered sample is prepared for powder XRD by grinding a small amount of the mineral to a fine, uniform powder (<10 μm).

-

Data Collection:

-

Single-Crystal XRD: The crystal is mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα). The crystal is rotated, and diffraction data (intensities and positions of Bragg reflections) are collected over a wide range of angles.

-

Powder XRD: The powdered sample is placed in a sample holder and analyzed in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of diffracted X-rays.

-

-

Data Analysis: The resulting diffraction pattern is used to calculate the unit cell dimensions (a, b, c, α, β, γ). For single-crystal data, the systematic absences in the reflection data are used to determine the space group (P-1 for rhodonite). The atomic positions are then refined to solve the crystal structure. Powder diffraction data is compared against databases (e.g., ICDD) for phase identification.

Electron Probe Microanalysis (EPMA)

Objective: To obtain precise quantitative chemical composition, which is critical for distinguishing between rhodonite, ferrorhodonite, and other related minerals. Methodology:

-

Sample Preparation: A fragment of the mineral is embedded in epoxy and polished to a flat, mirror-like finish (typically a 1-μm diamond polish). The surface is then coated with a thin layer of carbon to ensure electrical conductivity.

-

Analysis: The sample is placed in the EPMA instrument. A focused beam of high-energy electrons is directed at specific points on the mineral surface. This causes the atoms in the sample to emit characteristic X-rays.

-

Data Collection: The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS). The intensities are compared to those collected from well-characterized standards of known composition.

-

Data Correction: The raw data are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or similar correction program to yield accurate weight percentages of the constituent oxides (e.g., SiO2, MnO, CaO, FeO). The chemical formula is then calculated from these oxide percentages.

Optical Mineralogy

Objective: To determine optical properties such as refractive indices, birefringence, and pleochroism, which serve as supplementary diagnostic tools. Methodology:

-

Sample Preparation: A standard petrographic thin section (30 μm thick) of the mineral or a rock containing it is prepared.

-

Analysis: The thin section is examined using a polarizing light microscope.

-

Measurements:

-

Using plane-polarized light, color and pleochroism are observed.

-

Using cross-polarized light, interference colors are observed, from which the maximum birefringence can be estimated.

-

Refractive indices are precisely measured using the immersion method, where the mineral grain is immersed in a series of calibrated refractive index oils until a match is found (Becke line method).

-

The following diagram illustrates a typical workflow for the comprehensive characterization of an unknown pyroxenoid mineral.

Conclusion

The classification of rhodonite group minerals is precisely defined by the IMA based on cation occupancy at specific crystallographic sites, distinguishing rhodonite, ferrorhodonite, and vittinkiite as the sole official members. Other related pyroxenoids, such as those in the babingtonite and nambulite groups, possess similar 5-periodic single-chain structures but are chemically distinct. Accurate identification and classification rely on a rigorous, multi-technique analytical approach combining X-ray diffraction for structural determination and electron probe microanalysis for quantitative chemical analysis, supplemented by optical microscopy. This guide provides the foundational data and methodologies necessary for the scientific study and classification of these complex inosilicates.

A Technical Guide to Trace Element Analysis in Natural Rhodonite Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodonite (MnSiO₃), a manganese inosilicate, is a mineral of interest not only for its gemological properties but also for its potential as an indicator of geological processes and a source of various trace elements. The incorporation of these trace elements into the rhodonite crystal lattice can provide valuable insights into the geochemical environment of its formation. This technical guide provides an in-depth overview of the methodologies used for trace element analysis in natural rhodonite samples, with a focus on Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). It includes a summary of typical trace element concentrations, a detailed experimental protocol for LA-ICP-MS analysis, and visualizations of the analytical workflow. This guide is intended for researchers, scientists, and professionals in drug development who may be interested in the elemental composition of natural mineral samples for various applications, including understanding biomineralization processes or identifying potential elemental cofactors.

Introduction to Rhodonite Geochemistry

Rhodonite is a member of the pyroxenoid group of minerals and its chemical formula is ideally MnSiO₃. However, in natural occurrences, it frequently exhibits extensive solid solution, with manganese being substituted by other divalent cations such as iron (Fe²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺).[1] The presence and concentration of these and other trace elements can vary significantly depending on the geological conditions during the mineral's formation, including temperature, pressure, and the chemical composition of the surrounding rocks and fluids.[2] For instance, the variety "fowlerite" is noted for its significant zinc content.[3]

The analysis of trace elements in rhodonite can therefore be a powerful tool for:

-

Geochemical Prospecting: Identifying the characteristic trace element signatures of rhodonite from different ore deposits.

-

Petrogenetic Studies: Understanding the processes of metamorphism and metasomatism that led to the formation of the rhodonite-bearing rocks.

-

Environmental Geochemistry: Assessing the mobility and concentration of potentially toxic or valuable elements in manganese-rich environments.

Trace Element Composition of Rhodonite

The trace element composition of rhodonite is highly variable. While major elements like Mn, Si, Ca, Fe, and Mg are intrinsic to its structure, a wide array of other elements can be incorporated in trace to minor amounts. The following table summarizes typical and reported trace element concentrations in rhodonite from various localities. It is important to note that these values can differ substantially based on the specific geological setting.

| Element | Concentration Range (ppm) | Notes | Source(s) |

| Zinc (Zn) | Can be a major constituent in "fowlerite" (up to 7% ZnO) | Often substitutes for Mn | [3][4] |

| Iron (Fe) | Typically present as FeO (up to 1.5 wt. %) | Substitutes for Mn | [4] |

| Magnesium (Mg) | Typically present as MgO (up to 1.0 wt. %) | Substitutes for Mn | [4] |

| Calcium (Ca) | Commonly present as CaO (up to 7.5 wt. %) | Substitutes for Mn | [4] |

| Lead (Pb) | Varies | Can be present in deposits associated with lead-zinc ores | |

| Copper (Cu) | Varies | ||

| Cadmium (Cd) | Varies | Often associated with zinc | |

| Cobalt (Co) | Varies | ||

| Nickel (Ni) | Varies | ||

| Strontium (Sr) | Varies | Can substitute for Ca | |

| Barium (Ba) | Varies | Can substitute for Ca | |

| Rubidium (Rb) | Varies | ||

| Cesium (Cs) | Varies | ||

| Scandium (Sc) | Varies | ||

| Vanadium (V) | Varies | ||

| Chromium (Cr) | Varies | ||

| Gallium (Ga) | Varies | ||

| Germanium (Ge) | Varies | ||

| Arsenic (As) | Varies | ||

| Antimony (Sb) | Varies | ||

| Bismuth (Bi) | Varies | ||

| Thorium (Th) | Varies | ||

| Uranium (U) | Varies | ||

| Rare Earth Elements (REEs) | |||

| Lanthanum (La) | Varies | Generally low concentrations | |

| Cerium (Ce) | Varies | Generally low concentrations | |

| Neodymium (Nd) | Varies | Generally low concentrations | |

| Samarium (Sm) | Varies | Generally low concentrations | |

| Europium (Eu) | Varies | Generally low concentrations | |

| Gadolinium (Gd) | Varies | Generally low concentrations | |

| Ytterbium (Yb) | Varies | Generally low concentrations | |

| Lutetium (Lu) | Varies | Generally low concentrations |

Note: "ppm" stands for parts per million. Data for some elements are qualitative ("Varies") due to limited published quantitative analyses for a wide range of rhodonite samples.

Experimental Protocol: Trace Element Analysis by LA-ICP-MS

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful and minimally destructive technique for the in-situ analysis of trace elements in solid samples, making it ideal for valuable mineral specimens. The following protocol outlines the key steps for the quantitative analysis of trace elements in natural rhodonite samples.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality LA-ICP-MS data.

-

Sample Selection: Choose a representative rhodonite sample, avoiding weathered surfaces and visible inclusions of other minerals where possible.

-

Mounting: Mount the sample in an epoxy resin puck. Ensure the surface to be analyzed is oriented appropriately.

-

Polishing: Grind and polish the mounted sample surface to a mirror finish (typically using a final polish of 1 µm diamond suspension). A smooth, flat surface is essential for consistent laser ablation.

-

Cleaning: Thoroughly clean the polished surface to remove any contaminants from the polishing process. This can be done by ultrasonicating the sample in deionized water, followed by ethanol, and then drying it completely.

-

Characterization: Prior to LA-ICP-MS analysis, it is advisable to characterize the sample using optical microscopy and/or Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to identify different mineral phases and select suitable areas for ablation.

LA-ICP-MS Instrumentation and Parameters

The following are typical instrumental parameters for the analysis of silicate minerals. These may need to be optimized for the specific instrument and rhodonite sample matrix.

| Parameter | Setting |

| Laser Ablation System | |

| Laser Type | 193 nm ArF Excimer Laser |

| Laser Fluence | 3-5 J/cm² |

| Repetition Rate | 5-10 Hz |

| Spot Size | 30-50 µm |

| Ablation Mode | Spot analysis |

| Carrier Gas | Helium (~0.7 L/min) |

| ICP-MS System | |

| RF Power | 1350-1550 W |

| Plasma Gas Flow | Argon (~15 L/min) |

| Auxiliary Gas Flow | Argon (~0.9 L/min) |

| Nebulizer Gas Flow | Argon (~1.0 L/min) |

| Dwell Time | 10-30 ms per isotope |

| Data Acquisition Mode | Time-resolved analysis |

Calibration and Quality Control

For accurate quantitative analysis, proper calibration and quality control are essential.

-

External Standard: Use a certified reference material (CRM) for external calibration. For silicate matrices like rhodonite, glass standards such as NIST SRM 610 or 612 are commonly used.[5]

-

Internal Standard: An internal standard is used to correct for variations in the amount of ablated material and instrumental drift. For rhodonite, a major element with a relatively constant concentration, such as Si or Mn, can be used. The concentration of the internal standard element should be pre-determined by an independent method like electron microprobe analysis (EMPA).

-

Data Reduction: Raw time-resolved data from the ICP-MS is processed using specialized software. This involves subtracting the gas blank signal, selecting the signal interval for integration, and calculating element concentrations based on the response of the external standard and the internal standard.

-

Quality Control: Analyze a secondary reference material with a similar matrix to rhodonite (if available) as an unknown to validate the accuracy and precision of the analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the trace element analysis of rhodonite samples using LA-ICP-MS.

Caption: Workflow for trace element analysis of rhodonite.

Analytical Logic

This diagram illustrates the logical relationship between the different components of the LA-ICP-MS analytical process.

Caption: Logical flow of the LA-ICP-MS analysis process.

Conclusion

The trace element analysis of natural rhodonite samples provides a wealth of information for various scientific disciplines. LA-ICP-MS stands out as a premier technique for this purpose, offering high sensitivity, spatial resolution, and minimal sample destruction. By following a rigorous experimental protocol, researchers can obtain high-quality quantitative data on the trace element composition of rhodonite. This data can then be used to unravel the geological history of the mineral and its host rocks, and to explore its potential in various fields of research and development. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals embarking on the geochemical analysis of rhodonite and other complex silicate minerals.

References

An In-depth Technical Guide to the Paragenesis of Rhodonite in Metamorphic Rocks

Abstract

Rhodonite (MnSiO₃) is a manganese inosilicate mineral belonging to the pyroxenoid group, distinguished by its characteristic rose-pink to reddish-brown coloration.[1][2] Its presence in metamorphic rocks serves as a key indicator of manganese-rich protoliths and specific pressure-temperature conditions. Understanding the paragenesis of rhodonite—the sequence and association of its formation with other minerals—provides critical insights into the geological history, fluid chemistry, and metamorphic evolution of ancient terrains.[3] This technical guide synthesizes the current understanding of rhodonite paragenesis, presenting quantitative compositional data, detailing the analytical methodologies used in its study, and visualizing the complex mineralogical relationships and experimental workflows.

Introduction to Rhodonite

Rhodonite is a triclinic mineral with a chemical formula typically expressed as (Mn,Fe,Mg,Ca)SiO₃.[2][4] While manganese is the dominant cation, iron, magnesium, and calcium can substitute in varying amounts, influencing the mineral's color and physical properties.[2][3] It is often found in association with black manganese oxides, which form as veins or dendritic patterns due to surface oxidation or alteration, enhancing its appearance.[5][6][7]

Geologically, rhodonite is a significant mineral in metamorphic petrology. Its formation is primarily linked to the metamorphism of manganese-rich sedimentary or volcano-sedimentary deposits.[3] It occurs across a range of metamorphic grades and in various geological settings, including regional metamorphism, contact metamorphism (skarns), and hydrothermal-metasomatic processes.[1][3][7][8][9] The study of its paragenetic assemblages allows geologists to reconstruct the P-T paths and fluid evolution of metamorphic terranes.[3]

Paragenesis and Formation Environments

The formation of rhodonite is contingent on a manganese-rich protolith and appropriate metamorphic conditions. The primary environments for rhodonite paragenesis are:

-

Regional Metamorphism: Manganese-rich sediments buried and subjected to increasing pressure and temperature during orogenic events can lead to the formation of rhodonite.[3] In this setting, rhodonite is often associated with other manganese silicates and garnets.

-

Contact Metamorphism (Skarns): Rhodonite is a common constituent of manganese skarn deposits. These form when carbonate rocks, such as limestone, are intruded by a silica-rich magma.[10] Metasomatic exchange between the intrusion and the carbonate country rock, facilitated by hydrothermal fluids, leads to the crystallization of a suite of calc-silicate and manganese-bearing minerals, including rhodonite, spessartine garnet, pyroxenoids, and bustamite.[3][10]

-

Hydrothermal Processes: The circulation of hot, silica- and manganese-rich fluids through rock fractures can also lead to the deposition of rhodonite in veins, often accompanied by quartz and various sulfides.[3][8]

The typical paragenetic sequence in a manganese skarn deposit might see early, high-temperature formation of garnet and pyroxene, followed by the crystallization of rhodonite as temperature and fluid composition evolve.[10] Rhodonite is commonly found in association with a variety of minerals that are indicative of the specific metamorphic conditions.

Table 1: Common Paragenetic Minerals Associated with Rhodonite

| Mineral | Chemical Formula | Typical Metamorphic Environment |

|---|---|---|

| Spessartine (Garnet) | Mn₃Al₂(SiO₄)₃ | Skarns, Metamorphosed Mn-rich sediments |

| Tephroite | Mn₂SiO₄ | Skarns, High-temperature Mn deposits |

| Bustamite | (Mn,Ca)SiO₃ | Skarns, Contact Metamorphism |

| Pyroxmangite | MnSiO₃ | High-pressure, Low-temperature Metamorphism |

| Braunite | Mn²⁺Mn³⁺₆(SiO₄)O₈ | Low to medium-grade Metamorphism |

| Rhodochrosite | MnCO₃ | Hydrothermal veins, Low-grade Metamorphism |

| Quartz | SiO₂ | Ubiquitous in many metamorphic rocks |

| Galena | PbS | Skarns (often a later phase) |

Quantitative Data: Chemical Composition

The chemical composition of rhodonite provides valuable information about its formation conditions. Electron Probe Microanalysis (EPMA) is the standard technique for obtaining precise quantitative data. The table below summarizes EPMA data from a study of the JingFenCui rhodonite deposit in Beijing, China, which formed in a manganese skarn.[10]

Table 2: Chemical Composition (wt%) of Rhodonite from the JingFenCui Deposit

| Oxide | Sample Point 1 | Sample Point 2 | Sample Point 3 |

|---|---|---|---|

| SiO₂ | 38.75 | 38.59 | 38.68 |

| MnO | 47.18 | 46.62 | 47.01 |

| FeO | 5.62 | 6.32 | 5.98 |

| CaO | 4.61 | 7.62 | 5.11 |

| MgO | 3.10 | 1.37 | 2.45 |

Data sourced from Li et al. (2022).[10]

Visualization of Paragenetic Relationships and Workflows

Visualizing the complex relationships in mineral paragenesis and the analytical workflow is crucial for comprehension. The following diagrams were generated using the Graphviz DOT language to illustrate these processes.

Caption: Conceptual Paragenetic Sequence of Rhodonite in a Skarn Environment.

Caption: Experimental Workflow for Rhodonite Paragenesis Study.

Experimental Protocols

The characterization of rhodonite paragenesis relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the major and minor element composition of minerals at a micrometer scale.[11]

-

Objective: To obtain quantitative chemical compositions of rhodonite and associated minerals.

-

Protocol:

-

Sample Preparation: A standard petrographic thin section (30 µm thick) or a grain mount is prepared. The surface must be polished to a mirror finish (typically using diamond pastes down to 1 µm) to prevent scattering of the electron beam.[11][12] The sample is then coated with a thin layer of carbon to ensure electrical conductivity.[11][12]

-

Instrument Setup: The sample is placed in the EPMA's vacuum chamber. An accelerating voltage (typically 15 kV for silicates), beam current (e.g., 10-25 nA), and a focused beam diameter (e.g., 1-5 µm) are selected.[12][13]

-

Analysis: The focused electron beam bombards a specific point on the mineral. This induces the emission of characteristic X-rays, each with an energy specific to an element.[11]

-

Data Acquisition: Wavelength-dispersive spectrometers (WDS) are used to count the X-rays for each element of interest. The intensities are compared against those measured from standards of known composition (e.g., standard rhodonite, olivine, pyroxene) under the same analytical conditions.[12]

-

Data Correction: Raw X-ray counts are corrected for matrix effects (ZAF correction: Atomic Number, Absorption, Fluorescence) to yield accurate elemental weight percentages.[14]

-

X-Ray Diffraction (XRD)

XRD is used to identify crystalline materials based on their unique crystal structure. It is the gold standard for mineral identification.[15]

-

Objective: To identify the bulk mineralogy of the rock sample and confirm the presence of rhodonite and its associated phases.

-

Protocol:

-

Sample Preparation: A representative portion of the rock sample is crushed into a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.[15] The powder is then mounted onto a sample holder.

-

Instrument Operation: The sample is placed in a diffractometer. An X-ray tube (commonly Cu Kα) generates a monochromatic X-ray beam that is directed at the sample.[2]

-

Data Collection: The sample and detector rotate, scanning through a range of angles (2θ). At specific angles where Bragg's Law (nλ = 2d sinθ) is satisfied, constructive interference occurs, producing a diffracted X-ray beam that is recorded by the detector.[2]

-

Data Analysis: The output is a diffractogram, a plot of X-ray intensity versus the angle 2θ. The positions (angles) and intensities of the diffraction peaks are characteristic of the mineral's crystal lattice.[2] This pattern is compared to a reference database (e.g., the ICDD Powder Diffraction File) for mineral identification.[7]

-

Geothermobarometry

Geothermobarometry is the science of estimating the pressure and temperature conditions (P-T) experienced by a rock during metamorphism.[5][16] This is achieved by analyzing the chemical compositions of coexisting minerals that were in thermodynamic equilibrium.

-

Objective: To constrain the P-T conditions of rhodonite formation.

-

Methodology:

-

Mineral Selection: Identify a suitable mineral assemblage in the rock that is known to be sensitive to changes in temperature or pressure. For manganese-rich rocks, assemblages like garnet-biotite or garnet-pyroxene can be used.[16]

-

Compositional Analysis: Use EPMA to obtain precise chemical compositions of the coexisting minerals in contact with each other.

-

Thermometer/Barometer Application: Apply a calibrated geothermometer or geobarometer. These are equations derived from experimental studies that relate the distribution of elements between two or more minerals to temperature or pressure.[8][16] For example, the Fe-Mg exchange between garnet and biotite is a widely used geothermometer.[16]

-

P-T Calculation: The compositional data from EPMA is input into the chosen thermobarometric equation to calculate the equilibrium temperature and pressure. The intersection of multiple thermobarometers on a P-T diagram provides the most likely conditions of metamorphism.[5]

-

Conclusion

The paragenesis of rhodonite in metamorphic rocks is a direct reflection of the interplay between protolith chemistry, temperature, pressure, and fluid composition. Through the application of advanced analytical techniques such as EPMA for chemical quantification, XRD for mineral identification, and geothermobarometry for determining P-T conditions, researchers can unravel the complex geological processes that lead to its formation. The association of rhodonite with minerals like spessartine, tephroite, and bustamite in skarn deposits, or with pyroxmangite in high-pressure environments, provides a robust framework for interpreting metamorphic histories. The detailed study of rhodonite paragenesis remains a vital tool in metamorphic petrology, offering a window into the dynamic conditions within the Earth's crust.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. What is X-ray Diffraction? [geoinfo.nmt.edu]

- 3. scribd.com [scribd.com]

- 4. msaweb.org [msaweb.org]

- 5. Geothermobarometry - Wikipedia [en.wikipedia.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 8. eps.mcgill.ca [eps.mcgill.ca]

- 9. Non-destructive identification of minerals by Raman microscopy | The Infrared and Raman Discussion Group [irdg.org]

- 10. researchgate.net [researchgate.net]

- 11. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 12. jsg.utexas.edu [jsg.utexas.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 15. XRD - X-ray Diffraction | Rock Sample Geological Analysis [rockwash.co.uk]

- 16. Geothermobarometry [chemeurope.com]

A Technical Guide to the Geochemical Characteristics of Rhodonite-Bearing Formations

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodonite (typically (Mn,Fe,Ca)SiO₃) is a manganese inosilicate mineral belonging to the pyroxenoid group, recognized by its characteristic rose-pink to reddish hue, often accentuated by black dendritic inclusions of manganese oxides.[1][2][3] It is a key mineral in various manganese ore deposits and forms under a range of geological conditions, including metamorphism, contact metasomatism, and hydrothermal processes.[2][4] This guide provides a detailed overview of the geochemical characteristics of rhodonite-bearing formations, summarizing elemental and isotopic signatures. It outlines the standard experimental protocols for geochemical analysis and presents visualizations of key geological and analytical workflows, offering a comprehensive resource for researchers in geology, materials science, and related fields.

Introduction to Rhodonite

Rhodonite is a triclinic manganese silicate with a generalized chemical formula of (Mn²⁺, Fe²⁺, Mg, Ca)SiO₃.[1] The manganese cation (Mn²⁺) is responsible for its distinct pink color.[1] Significant substitution of Mn²⁺ by other divalent cations such as iron (Fe²⁺), magnesium (Mg²⁺), and calcium (Ca²⁺) is common, leading to variations in its chemical and physical properties.[1][5] For instance, a zinc-bearing variety is known as fowlerite, and a calcium-rich variety is called bustamite.[1] Rhodonite is structurally a chain silicate with a repeating unit of five silica tetrahedra.[1] It forms primarily in manganese-rich metamorphic rocks, skarn deposits resulting from the interaction of magmatic fluids with carbonate rocks, and in hydrothermal vein systems.[2][6]

Geochemical Characteristics

The chemical composition of rhodonite and its host formation provides critical insights into the geological environment of its origin, including the source of fluids, temperature, pressure, and redox conditions.

Major Element Geochemistry

The primary chemical constituents of rhodonite are MnO and SiO₂. However, the concentrations of CaO, FeO, and MgO are highly variable and reflect the composition of the parent rocks and metasomatic fluids. In skarn deposits, for example, rhodonite forms through the replacement of manganese-bearing carbonate rocks (limestone or dolostone) by silica-rich hydrothermal fluids, resulting in significant CaO content.[6][7] The relative proportions of Mn, Fe, and Mg can indicate the nature of the magmatic source and the degree of interaction with host rocks.[8]

Table 1: Major Element Composition of Rhodonite from a Manganese Skarn Deposit

| Oxide | Weight Percent (wt%) Range |

| SiO₂ | 38.59 - 38.75 |

| MnO | 46.62 - 47.18 |

| FeO | 5.62 - 6.32 |

| CaO | 4.61 - 7.62 |

| MgO | 1.37 - 3.10 |

| Data sourced from the JingFenCui manganese skarn deposit, Beijing.[7] |

Trace and Rare Earth Element (REE) Geochemistry

Trace elements and REEs are powerful tracers of geochemical processes. The patterns observed in rhodonite can help distinguish between different formational environments.

-

Trace Elements: In hydrothermal and skarn settings, rhodonite geochemistry is influenced by the associated magmatic fluids. For example, rhodonite from the JingFenCui skarn deposit shows enrichment in elements like Thorium (Th), Uranium (U), and Lithium (Li), which is consistent with fluids derived from a deep magmatic source.[7] The Y/Ho ratio, which is typically around 28 in magmatic systems, can be used to trace fluid sources; values between 26.4 and 28.5 in some rhodonites support a magmatic origin.[7]

-

Rare Earth Elements (REE): The distribution of REEs provides clues about the crystallization environment. A common feature in rhodonite is the enrichment of Light Rare Earth Elements (LREE) over Heavy Rare Earth Elements (HREE).[7] Europium (Eu) anomalies are particularly significant. A positive Eu anomaly (where Eu is enriched relative to its neighbors Sm and Gd) often suggests high-temperature, reducing conditions during formation, where Eu exists in the divalent state (Eu²⁺) and is preferentially incorporated into the crystal lattice. Conversely, a negative Eu anomaly can indicate oxidizing conditions or the prior crystallization of minerals like plagioclase that sequester Eu²⁺.[7]

Table 2: Representative Trace and Rare Earth Element Composition (ppm) in Rhodonite

| Element | Concentration (ppm) | Element | Concentration (ppm) |

| Trace Elements | Rare Earth Elements | ||

| Li | 13.5 - 14.2 | La | 2.01 - 2.18 |

| Th | 0.95 - 1.03 | Ce | 4.35 - 5.31 |

| U | 0.31 - 0.34 | Nd | 1.83 - 1.90 |

| Sr | 301 - 325 | Sm | 0.36 - 0.37 |

| Y | 12.8 - 13.7 | Eu | 0.32 - 0.33 |

| Ho | 0.45 - 0.51 | Gd | 0.37 - 0.38 |

| Ratios | Dy | 0.48 - 0.52 | |

| Y/Ho | 26.4 - 28.5 | Er | 0.30 - 0.32 |

| LREE/HREE | 4.81 - 5.57 | Yb | 0.31 - 0.33 |

| δEu | 2.90 - 3.01 | Total REE | 10.3 - 11.0 |

| Data sourced from the JingFenCui manganese skarn deposit, Beijing.[7] LREE/HREE and δEu calculated from this data. |

Formation Pathways and Experimental Workflows

Understanding the geochemistry of rhodonite requires linking its formation process to the analytical methods used for its characterization.

Caption: Genetic model for the formation of rhodonite in a typical manganese skarn deposit.

Caption: A standardized workflow for the geochemical analysis of mineral-bearing formations.

Experimental Protocols for Geochemical Analysis

Accurate characterization of rhodonite-bearing formations relies on a suite of analytical techniques. Below are detailed protocols for key experiments.

Sample Preparation for Analysis

Proper sample preparation is critical to avoid contamination and ensure accurate results.[9][10]

-

Initial Processing: Rock samples are first cleaned of any surface weathering. They are then crushed into smaller chips (~1 cm) using a jaw crusher with hardened steel plates.

-

Pulverization: The chips are pulverized to a fine powder (<200 mesh) using a tungsten carbide or agate mill to ensure homogeneity for whole-rock analysis.

-

Mineral Separation (for pure mineral analysis): The crushed chips are sieved into size fractions. Heavy liquid separation (e.g., using sodium polytungstate) and magnetic separation (e.g., Frantz Isodynamic Separator) are used to isolate rhodonite from other minerals. Final purification is done by hand-picking under a binocular microscope.

-

Mount Preparation: For in-situ analysis (EPMA, LA-ICP-MS), mineral grains or polished rock sections are mounted in epoxy resin and polished with a series of diamond pastes to achieve a flat, scratch-free surface.[11] A thin carbon coat is applied for conductivity.[12]

Electron Probe Microanalysis (EPMA) for Major Elements

EPMA provides precise, quantitative analysis of major and minor element concentrations at a micron scale.[13][14]

-

Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron microprobe is used.[15]

-

Operating Conditions: Typical conditions for silicate analysis are an accelerating voltage of 15-20 kV, a beam current of 10-50 nA, and a focused or slightly defocused beam (1-5 µm diameter) to minimize sample damage.[12]

-

Calibration: The instrument is calibrated using certified mineral standards with compositions similar to the unknown (e.g., rhodochrosite for Mn, wollastonite for Ca and Si, fayalite for Fe).[11]

-

Data Acquisition: Characteristic X-ray intensities for each element are measured on both the standards and the sample. Peak and background counting times are optimized to achieve desired precision.

-

Data Correction: Raw X-ray counts are converted into elemental weight percentages using matrix correction procedures (e.g., ZAF or Phi-Rho-Z) that account for atomic number, absorption, and fluorescence effects.[15]

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements

LA-ICP-MS is the preferred method for in-situ determination of trace and rare earth element concentrations due to its low detection limits (ppm to ppb).[16][17]

-

Instrumentation: A high-frequency laser (e.g., 193 nm ArF excimer) is coupled to a quadrupole or multi-collector ICP-MS.[18]

-

Ablation Procedure: The polished sample mount is placed in an ablation cell, which is flushed with an inert gas (typically Helium) to transport the ablated aerosol. The laser is fired at a specific spot on the sample, with typical parameters being a spot size of 30-50 µm, a repetition rate of 5-10 Hz, and a specific energy fluence.[18]

-

Calibration: Quantification is achieved using an external standard, typically a certified glass reference material (e.g., NIST SRM 610/612), which is analyzed under the same conditions as the samples.[16][18] An internal standard (an element of known concentration in the sample, such as Si or Ca determined by EPMA) is used to correct for variations in ablation yield and instrumental drift.[19]

-

Data Acquisition: The instrument measures the ion signal intensity for a suite of isotopes over time. A typical measurement sequence includes a baseline (gas blank), the sample signal, and a washout period.

-

Data Processing: Time-resolved data are processed to select stable signal intervals and subtract the background. The concentration of each trace element is calculated by ratioing the background-corrected signal of the analyte to the internal standard and comparing this ratio to that obtained from the external standard.

Relevance to Scientific Research